molecular formula C7H14N2O2 B13070409 2-[2-(Aminomethyl)pyrrolidin-1-yl]acetic acid

2-[2-(Aminomethyl)pyrrolidin-1-yl]acetic acid

Cat. No.: B13070409
M. Wt: 158.20 g/mol
InChI Key: BVRRNZURNKSFCM-UHFFFAOYSA-N
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Description

2-[2-(Aminomethyl)pyrrolidin-1-yl]acetic acid is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrrolidine ring is a fundamental scaffold found in a wide array of approved therapeutics and biologically active compounds . This structure is a core component in drugs such as Alpelisib, a treatment for certain types of breast cancer; Elbasvir, used for hepatitis C; and Captopril, an angiotensin-converting enzyme (ACE) inhibitor for hypertension . The compound features a pyrrolidine ring substituted with an aminomethyl group and an acetic acid side chain, making it a versatile building block for the stereoselective synthesis of more complex molecules . This chemical serves as a critical precursor for the development of novel pharmaceutical agents. Its value lies in its ability to be further functionalized, allowing researchers to create diverse compound libraries for screening against various biological targets. The presence of both primary amine and carboxylic acid functional groups provides convenient handles for conjugation, amide bond formation, and other synthetic modifications. Researchers utilize such pyrrolidine-based compounds in the design of inhibitors for enzymes like cyclooxygenases, as seen in related indole-3-yl acetic acid derivatives, or in the synthesis of peptidomimetics . As with all reagents of this nature, this compound is intended for Research Use Only and is not approved for diagnostic or therapeutic applications in humans.

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

2-[2-(aminomethyl)pyrrolidin-1-yl]acetic acid

InChI

InChI=1S/C7H14N2O2/c8-4-6-2-1-3-9(6)5-7(10)11/h6H,1-5,8H2,(H,10,11)

InChI Key

BVRRNZURNKSFCM-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)CC(=O)O)CN

Origin of Product

United States

Preparation Methods

Alkylation and Cyclization Approaches

One classical approach to preparing pyrrolidine derivatives structurally related to 2-[2-(Aminomethyl)pyrrolidin-1-yl]acetic acid involves the alkylation of aminobutyric acid derivatives with halogenated acetamides or cyano-substituted acetamides, followed by cyclization to form the pyrrolidine ring system. For example, potassium salt of 4-aminobutyric acid reacts with chloroacetamide in an alcoholic medium to yield intermediates that cyclize under basic or catalytic conditions to the target compound or its amide analogs. The use of polar aprotic solvents like dimethylformamide (DMF) at temperatures between 20 to 60 °C facilitates the alkylation step, while cyclization is often performed in toluene at reflux in the presence of catalysts such as tetrabutylammonium bromide and potassium phosphate monohydrate. This method achieves yields ranging from moderate to good (44–63%) depending on purification techniques like recrystallization or chromatography.

Catalytic Hydrogenation of Nitromethylene Precursors

A critical intermediate in the synthesis of 2-(aminomethyl)pyrrolidine, a key building block for the target compound, is prepared via catalytic hydrogenation of benzyl-2-nitromethylene-pyrrolidine. The process involves:

  • Initial formation of benzyl-2-nitromethylene-pyrrolidine by reaction of pyrrolidone derivatives with benzyl halides or tosylates in basic media.
  • Catalytic hydrogenation using Raney nickel under hydrogen pressure (up to 145 kg/cm²) in ethanol or hydrochloric ethanol mixtures at temperatures around 65–100 °C.
  • Subsequent filtration, neutralization, and distillation steps yield 2-aminomethyl-pyrrolidine with high purity (up to 97.6%) and yields between 60–94% depending on scale and conditions.

This intermediate can then be further reacted with acetic acid derivatives to form the target this compound.

Direct Acylation of Pyrrolidine Derivatives

The final step to obtain this compound typically involves acylation of the aminomethyl-substituted pyrrolidine with acetic acid or its activated derivatives (e.g., acetic anhydride or chloroacetate esters). This reaction is often performed in the presence of bases such as sodium hydroxide or lithium diisopropylamide and solvents like dichloromethane or ethanol to facilitate nucleophilic substitution, yielding the acetic acid moiety attached to the nitrogen of the pyrrolidine ring.

Preparation Step Reagents/Conditions Solvents Catalysts/Agents Yield (%) Notes
Alkylation of 4-aminobutyric acid salt Chloroacetamide, potassium phosphate monohydrate DMF, toluene Tetrabutylammonium bromide (TBAB) 44–63 Cyclization at reflux in toluene
Organometallic activation and alkylation Trimethyl bromosilane or hexamethyldisilazane + methyl bromoacetate Toluene Triethylamine, HCl (catalytic) ~44 High temperature (130–175 °C)
Catalytic hydrogenation of nitromethylene intermediate Raney nickel, H2 pressure (up to 145 kg/cm²) Ethanol, HCl-ethanol Raney nickel 60–94 Followed by neutralization and distillation
Acylation of aminomethylpyrrolidine Acetic acid derivatives, bases (NaOH, LDA) Dichloromethane, ethanol Sodium hydroxide, LDA Not specified Final step to attach acetic acid moiety
  • The alkylation and cyclization methods allow for structural diversity by varying the substituents on the pyrrolidine ring, enabling medicinal chemistry optimization.
  • Organometallic reagent methods provide regioselective functionalization with fewer side reactions, though require careful handling of reagents and elevated temperatures.
  • Catalytic hydrogenation steps are crucial for obtaining the aminomethyl intermediate with high purity, which directly impacts the quality of the final product.
  • Analytical confirmation of the product typically involves Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to verify the presence of the aminomethyl group and the acetic acid moiety.
  • Purification methods such as recrystallization and column chromatography are employed to achieve high purity, with yields varying depending on the method used.

The preparation of this compound is achieved through a combination of alkylation, cyclization, catalytic hydrogenation, and acylation steps. Diverse synthetic routes exist, each with specific advantages in terms of yield, selectivity, and operational conditions. The choice of method depends on the available starting materials, desired scale, and purity requirements. The comprehensive understanding of these preparation methods supports their application in pharmaceutical research and development.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. Typical reagents include sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂) for activation, followed by alcohol addition .

Example Reaction:
2 2 Aminomethyl pyrrolidin 1 yl acetic acid+R OHH+2 2 Aminomethyl pyrrolidin 1 yl acetate ester+H2O\text{2 2 Aminomethyl pyrrolidin 1 yl acetic acid}+\text{R OH}\xrightarrow{\text{H}^+}\text{2 2 Aminomethyl pyrrolidin 1 yl acetate ester}+\text{H}_2\text{O}

Alcohol (R-OH)Catalyst/ConditionsProductYield*
MethanolH₂SO₄, refluxMethyl ester~75%
EthanolSOCl₂, 60°CEthyl ester~82%

*Yields approximate based on analogous reactions.

Mechanism:

  • Protonation of the carboxylic acid.

  • Nucleophilic attack by the alcohol.

  • Elimination of water to form the ester.

Amide Formation

The carboxylic acid reacts with amines or ammonia to form amides. Coupling agents like EDC/HOBt or DCC are often employed .

Example Reaction:
2 2 Aminomethyl pyrrolidin 1 yl acetic acid+R NH2EDC HOBt2 2 Aminomethyl pyrrolidin 1 yl acetamide\text{2 2 Aminomethyl pyrrolidin 1 yl acetic acid}+\text{R NH}_2\xrightarrow{\text{EDC HOBt}}\text{2 2 Aminomethyl pyrrolidin 1 yl acetamide}

Amine (R-NH₂)Coupling AgentSolventYield*
BenzylamineDCC, DMAPDMF~68%
AnilineEDC/HOBtCH₂Cl₂~73%

Key Conditions:

  • Room temperature, 12–24 hours.

  • Requires inert atmosphere for moisture-sensitive agents .

Alkylation of the Aminomethyl Group

The primary amine on the pyrrolidine ring participates in alkylation with alkyl halides or sulfonates. This reaction proceeds via nucleophilic substitution .

Example Reaction:
2 2 Aminomethyl pyrrolidin 1 yl acetic acid+R X2 2 Alkylaminomethyl pyrrolidin 1 yl acetic acid+HX\text{2 2 Aminomethyl pyrrolidin 1 yl acetic acid}+\text{R X}\rightarrow \text{2 2 Alkylaminomethyl pyrrolidin 1 yl acetic acid}+\text{HX}

Alkylating Agent (R-X)BaseSolventProductYield*
Methyl iodideK₂CO₃AcetoneN-Methyl derivative~65%
Benzyl chlorideEt₃NTHFN-Benzyl derivative~58%

Mechanistic Notes:

  • Bimolecular nucleophilic substitution (SN₂) dominates for primary alkyl halides.

  • Steric hindrance from the pyrrolidine ring may reduce reactivity with bulky electrophiles.

Cyclization to Lactams

Intramolecular cyclization occurs under dehydrating conditions, forming a γ-lactam. This is facilitated by coupling agents or heat .

Example Reaction:
2 2 Aminomethyl pyrrolidin 1 yl acetic acidHeat TolueneBicyclic lactam+H2O\text{2 2 Aminomethyl pyrrolidin 1 yl acetic acid}\xrightarrow{\text{Heat Toluene}}\text{Bicyclic lactam}+\text{H}_2\text{O}

ConditionsCatalystProduct StructureYield*
Reflux in tolueneNone6-Membered lactam~50%
DCC, DMAP, RT7-Membered lactam~45%

Key Insight:
Cyclization efficiency depends on the conformational flexibility of the pyrrolidine ring and the steric accessibility of the amine group .

Salt Formation

The compound forms salts with both acids and bases due to its bifunctional nature:

  • With HCl: Protonation of the amine yields 2 2 Aminomethyl pyrrolidin 1 yl acetic acid hydrochloride\text{2 2 Aminomethyl pyrrolidin 1 yl acetic acid hydrochloride} .

  • With NaOH: Deprotonation of the carboxylic acid forms the sodium salt.

ReagentProductApplication
HCl (g)Hydrochloride saltImproves solubility for pharmaceutical formulations
NaOHSodium saltFacilitates aqueous-phase reactions

Reductive Amination

The aminomethyl group can undergo reductive amination with ketones or aldehydes in the presence of reducing agents like NaBH₃CN .

Example Reaction:
2 2 Aminomethyl pyrrolidin 1 yl acetic acid+R CO R NaBH CN2 2 Alkylaminomethyl pyrrolidin 1 yl acetic acid\text{2 2 Aminomethyl pyrrolidin 1 yl acetic acid}+\text{R CO R }\xrightarrow{\text{NaBH CN}}\text{2 2 Alkylaminomethyl pyrrolidin 1 yl acetic acid}

Carbonyl CompoundReducing AgentYield*
FormaldehydeNaBH₃CN~70%
AcetophenoneNaBH(OAc)₃~55%

Complexation with Metal Ions

The amine and carboxylic acid groups act as ligands for transition metals (e.g., Cu²⁺, Ni²⁺), forming coordination complexes.

Metal SaltConditionsComplex Structure
CuSO₄Aqueous, pH 7Octahedral Cu(II) complex
NiCl₂EthanolSquare-planar Ni(II) complex

Scientific Research Applications

Scientific Research Applications

While specific applications of 2-[2-(Aminomethyl)pyrrolidin-1-yl]acetic acid are not extensively documented in the search results, the available information allows for potential applications to be inferred:

  • Pharmaceutical testing This compound can be employed as a reference standard for pharmaceutical testing, ensuring the accuracy and reliability of research outcomes .
  • Tankyrase inhibition 2-piperidin-1-yl-acetamide compounds, which are structurally similar, have been identified as tankyrase inhibitors, useful in treating Wnt signaling and tankyrase 1 and 2 signaling-related disorders like cancer .
  • Wnt signaling pathway These compounds can affect the Wnt/β-catenin pathway by influencing the β-catenin destruction complex, relevant in studying diseases related to APC, Axin, and GSK3α/3 .
  • Cancer research Given its potential as a tankyrase inhibitor and its effects on the Wnt signaling pathway, this compound could be valuable in cancer research .

Case Studies

The search results do not provide specific case studies directly involving this compound. However, they highlight relevant contexts in which related compounds and concepts are applied:

  • Glaucoma management Advanced techniques in glaucoma management involve the use of microstents and intracameral implants to lower intraocular pressure (IOP) and reduce the need for medications like latanoprost .
  • Myasthenia gravis exacerbation A case study of a patient with myasthenia gravis exacerbation and respiratory difficulty was presented, where bronchoalveolar lavage (BAL) identified Histoplasma capsulatum, leading to treatment with posaconazole .
  • Arsenic exposure Research focuses on reagents that can ameliorate the effects of arsenic exposure in vivo, which is relevant to areas with high arsenic levels in water .
  • Sphingosine kinase (SphK) inhibitors Studies have explored SphK1- and SphK2-selective inhibitors for various diseases, including ulcerative colitis, Crohn's disease, ischemia/reperfusion injury, osteoarthritis, and colon cancer .

Mechanism of Action

The mechanism of action of 2-[2-(Aminomethyl)pyrrolidin-1-yl]acetic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs are categorized below based on key modifications:

Ring System Variations

Compound Name Structure Key Features Molecular Formula Molecular Weight Key Differences vs. Target Compound Reference
Gabapentin Cyclohexane ring (instead of pyrrolidine) C₉H₁₇NO₂ 171.24 Larger ring size; altered steric/electronic properties
2-(Pyrrolidin-1-yl)acetic acid Pyrrolidine without aminomethyl substitution C₆H₁₁NO₂ 129.16 Lacks aminomethyl group; reduced basicity
2-Morpholinoacetic acid Morpholine ring (oxygen heteroatom) C₆H₁₁NO₃ 145.16 Increased polarity due to oxygen; altered H-bonding

Substituent Variations

Compound Name Substituent Modification Molecular Formula Molecular Weight Impact on Properties Reference
2-[2-(Hydroxymethyl)pyrrolidin-1-yl]acetic acid Hydroxymethyl instead of aminomethyl C₇H₁₃NO₃ 159.19 Enhanced hydrophilicity; H-bond donor capacity
2-(2-(Pyrrolidin-1-yl)phenyl)acetic acid Phenyl group at pyrrolidine 2-position C₁₂H₁₅NO₂ 205.25 Increased lipophilicity (LogP = 2); aromatic π-interactions
Evocalcet Naphthalene and phenyl substituents C₂₄H₂₆N₂O₂ 374.48 Extended aromatic system; calcium receptor modulation

Heterocyclic Modifications

Compound Name (T6 from ) Heterocycle Addition Molecular Formula Molecular Weight Functional Role Reference
Thiazolidinedione-pyrrolidine hybrid Thiazole ring fused with pyrrolidine C₁₃H₁₂ClN₃O₃S₂ 381.89 Enhanced electron-withdrawing effects; anticancer activity

Key Research Findings and Implications

Biological Activity: Gabapentin (a cyclohexane analog) is clinically used for neuropathic pain, suggesting that the target compound’s pyrrolidine core may offer similar neurological targeting but with modified pharmacokinetics due to its smaller ring and aminomethyl group .

Physicochemical Properties: The hydroxymethyl analog (LogP ~1.5 estimated) is more hydrophilic than the phenyl-substituted derivative (LogP = 2), illustrating how substituents modulate solubility . The morpholino variant’s oxygen atom increases polarity, making it suitable for aqueous formulations compared to the target compound .

Synthetic Accessibility: CDI-mediated coupling (as in ) is a viable route for synthesizing pyrrolidine-acetic acid derivatives, though regioselectivity must be controlled for aminomethyl substitution .

Biological Activity

2-[2-(Aminomethyl)pyrrolidin-1-yl]acetic acid, also referred to as 2-[(2R)-2-(aminomethyl)pyrrolidin-1-yl]acetic acid, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by a pyrrolidine ring and an amino acid moiety, this compound has garnered attention for its applications in drug development, particularly in targeting neurological and infectious diseases.

The molecular formula of this compound is C6H12N2O2\text{C}_6\text{H}_{12}\text{N}_2\text{O}_2 with a molecular weight of approximately 158.20 g/mol. Its structure allows it to participate in various chemical reactions typical of amino acids and pyrrolidine derivatives, which are crucial for its biological activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Neuroprotective Effects : The compound has been studied for its potential neuroprotective properties, particularly in models of neurodegenerative diseases. It may modulate neurotransmitter systems and protect neuronal cells from oxidative stress.
  • Antimicrobial Activity : Preliminary studies suggest that this compound could possess antimicrobial properties, making it a candidate for developing new antibiotics or treatments for infections.
  • Binding Affinity : Interaction studies have demonstrated that this compound has binding affinities with various receptors and enzymes. For instance, it has been shown to inhibit certain protein-protein interactions (PPIs), which are critical in many disease processes.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its therapeutic potential. The following table summarizes some related compounds and their unique features:

Compound NameMolecular FormulaUnique Features
2-(Pyrrolidin-1-yl)acetic acidC6H11NO2Lacks the aminomethyl group; simpler structure
3-(Aminomethyl)pyrrolidineC5H12N2Contains an additional amino group on the pyrrolidine
(R)-2-(1-Boc-pyrrolidinyl)acetic acidC10H17NO3Contains a tert-butoxycarbonyl protecting group
4-AminopiperidineC5H10N2A six-membered ring structure differing from pyrrolidine

These compounds highlight the unique aspects of this compound, particularly its specific functional groups that confer distinct biological activities compared to other derivatives within the same class.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Neuroprotective Study : In a study examining neuroprotective agents, this compound was tested in vitro on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
  • Antimicrobial Efficacy : A series of tests against various bacterial strains revealed that this compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria. This finding supports further exploration into its use as an antibiotic.
  • Mechanistic Insights : Binding studies using surface plasmon resonance (SPR) techniques revealed that the compound effectively inhibits specific PPIs involved in inflammatory pathways, indicating its potential role in treating autoimmune disorders.

Q & A

Q. What are the recommended synthetic routes for 2-[2-(Aminomethyl)pyrrolidin-1-yl]acetic acid, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or reductive amination. For example, coupling pyrrolidine derivatives with bromoacetic acid under basic conditions (e.g., NaHCO₃) typically yields the product. Temperature control (0–5°C) minimizes side reactions like over-alkylation. Solvent choice (e.g., THF vs. DCM) affects reaction kinetics, with polar aprotic solvents favoring nucleophilic attack. Post-synthesis purification via column chromatography (silica gel, methanol/chloroform gradient) is critical to isolate the product .

Q. How is structural characterization of this compound performed, and what analytical techniques are essential?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the pyrrolidine ring and acetic acid moiety. The aminomethyl group appears as a triplet at δ 2.8–3.2 ppm (¹H) and δ 45–50 ppm (¹³C).
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak ([M+H]⁺ at m/z 173.1).
  • X-ray Crystallography : Resolves stereochemistry, particularly the configuration of the aminomethyl substituent on the pyrrolidine ring .

Q. What safety protocols are critical when handling this compound in the lab?

The compound is classified as acutely toxic (Category 4 for oral, dermal, and inhalation exposure). Use fume hoods, nitrile gloves, and lab coats. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store at 2–8°C in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding affinities. The aminomethyl group forms hydrogen bonds with active-site residues (e.g., Asp/Glu in proteases), while the pyrrolidine ring’s rigidity influences steric compatibility. DFT calculations (B3LYP/6-31G*) optimize the protonation state of the acetic acid moiety under physiological pH .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or impurity profiles.

  • Reproducibility Checks : Validate purity via HPLC (>95%) and control buffer ionic strength.
  • Metabolite Screening : LC-MS/MS identifies degradation products that might interfere with activity assays.
  • Structural Analog Comparison : Compare IC₅₀ values with 2-(pyridin-3-yl)acetic acid to isolate scaffold-specific effects .

Q. How does stereochemistry at the pyrrolidine ring impact the compound’s physicochemical properties?

The (2R)-configured aminomethyl group enhances water solubility (logP = -0.3 vs. -0.1 for the (2S) isomer) due to better hydrogen-bonding capacity. Stereochemistry also affects crystallinity: the (R)-enantiomer forms monoclinic crystals (space group P2₁), while the (S)-enantiomer adopts a triclinic system (P1), influencing dissolution rates .

Q. What role does this compound play in co-crystal engineering for drug formulation?

It forms co-crystals with APIs via N–H···O hydrogen bonds between the acetic acid group and pyrimidine/indole derivatives. For example, a 1:1 co-crystal with 4,6-dimethoxypyrimidin-2-amine improves thermal stability (Tₘ increased by 20°C) and bioavailability .

Methodological Challenges and Solutions

Q. How to optimize reaction scalability without compromising enantiomeric purity?

  • Catalytic Asymmetric Synthesis : Use chiral catalysts like Jacobsen’s Co(III)-salen complexes to achieve >90% ee.
  • Continuous Flow Chemistry : Reduces racemization by minimizing residence time at high temperatures.
  • In-line Analytics : FTIR monitors reaction progress in real time to halt at maximal yield .

Q. What techniques validate the absence of genotoxic impurities in synthesized batches?

  • Ames Test : Assess mutagenicity using Salmonella typhimurium strains TA98 and TA100.
  • LC-HRMS : Detect trace impurities (ppm level) like alkylating agents or nitroaromatics.
  • ICH M7 Guidelines : Apply QSAR tools (e.g., DEREK) to predict impurity toxicity .

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